

# High-performance liquid chromatography (HPLC) methods for Cefalexin analysis

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# Application Notes and Protocols for HPLC Analysis of Cefalexin

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the analysis of Cefalexin. The following sections detail various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Cefalexin in pharmaceutical dosage forms, including standard assays and stability-indicating methods.

# **Assay of Cefalexin in Pharmaceutical Dosage Forms**

This section describes a straightforward and robust isocratic RP-HPLC method for the routine quality control analysis of Cefalexin in tablets or capsules.

# **Chromatographic Conditions**

A summary of the chromatographic conditions for the assay of Cefalexin is presented in Table 1.

Table 1: Chromatographic Conditions for Cefalexin Assay



Parameter	Method 1	Method 2
Stationary Phase	Waters C18 (250mm × 4.6mm; 5μm)[1]	ODS (250 x 4.6 mm)[2]
Mobile Phase	Methanol: 0.1M Sodium acetate buffer (75:25 v/v)[1]	Methanol: Water (50:50 v/v)[2]
Flow Rate	1.0 mL/min[1]	0.9 mL/min[2]
Column Temperature	Ambient[1]	25 ± 1°C[2]
Detection Wavelength	240 nm[1]	230 nm[2]
Injection Volume	20 μL[1]	20 μL[2]
Run Time	10 min[1]	Not Specified
Retention Time	~4.04 min[1]	~3.78 min[2]
Internal Standard	Not Used	Benazepril[2]

## **Experimental Protocol**

- 1. Preparation of Solutions
- Mobile Phase Preparation (Method 1): Prepare a 0.1M solution of sodium acetate. Mix methanol and the sodium acetate buffer in a 75:25 (v/v) ratio. Filter through a 0.45 μm membrane filter and degas.[1]
- Mobile Phase Preparation (Method 2): Mix HPLC grade methanol and water in a 50:50 (v/v) ratio. Filter through a 0.45 μm membrane filter and sonicate before use.[2]
- Standard Stock Solution Preparation: Accurately weigh about 10 mg of Cefalexin reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume to obtain a stock solution.[1]
- Working Standard Solution Preparation: From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 100 μg/mL) by diluting with the mobile phase.[1]



• Sample Preparation (Tablets): Weigh and powder 20 tablets. Accurately weigh a portion of the powder equivalent to 50 mg of Cefalexin and transfer it to a 50 mL volumetric flask. Add about 25 mL of the mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and mix well.[2][3] Filter the solution through a 0.45 μm syringe filter before injection.

#### 2. Chromatographic Analysis

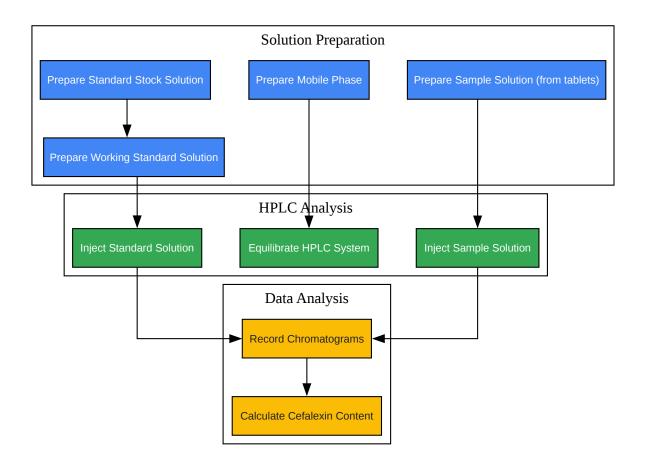
- Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
- Inject 20 μL of the standard solution and record the chromatogram.
- Inject 20 μL of the sample solution and record the chromatogram.
- The retention time for Cefalexin should be consistent between the standard and sample injections.

#### 3. Calculation

Calculate the amount of Cefalexin in the sample using the peak areas obtained from the standard and sample chromatograms.

# **Workflow for Cefalexin Assay**





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Caption: Workflow for the HPLC assay of Cefalexin.

# Stability-Indicating HPLC Method for Cefalexin

This method is crucial for determining the stability of Cefalexin in the presence of its degradation products. It is essential for quality control and stability studies of pharmaceutical formulations.[3] The method is designed to separate the intact drug from any potential degradants formed under various stress conditions.[3]

## **Chromatographic Conditions**



A summary of the chromatographic conditions for the stability-indicating method is presented in Table 2.

Table 2: Chromatographic Conditions for Stability-Indicating Cefalexin Analysis

Parameter	Method 1	Method 2 (for Cefalexin and Bromhexine)
Stationary Phase	C18 column[3]	Kromasil C8 (250 mm x 4.6 mm, 5μm)[4]
Mobile Phase	Isocratic mobile phase (details proprietary in source)[3]	0.1% Ortho Phosphoric Acid (OPA) and Acetonitrile (45:55 v/v)[4]
Flow Rate	Not Specified	1.0 mL/min[4]
Column Temperature	Not Specified	Ambient
Detection Wavelength	UV detection (wavelength not specified)[3]	215 nm[4]
Injection Volume	Not Specified	Not Specified
Run Time	Not Specified	Not Specified
Retention Time	Not Specified	Cefalexin: 2.29 min, Bromhexine: 2.81 min[4]

# **Experimental Protocol: Forced Degradation Studies**

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[3]

### 1. Preparation of Stock Solution

Prepare a stock solution of Cefalexin in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

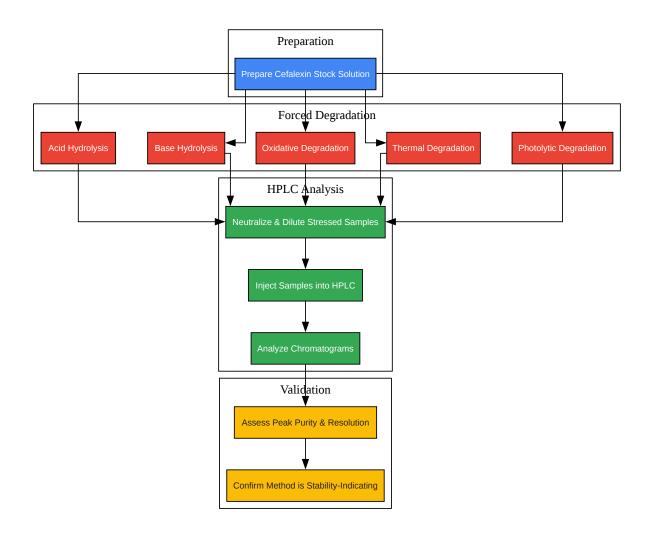
#### 2. Stress Conditions



- Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 1 M HCl.[3]
- Base Hydrolysis: To another portion of the stock solution, add an equal volume of 0.1 N NaOH.
- Oxidative Degradation: Treat a portion of the stock solution with 3% hydrogen peroxide.
- Thermal Degradation: Keep a portion of the stock solution in an oven at a specified temperature (e.g., 60°C) for a defined period.
- Photolytic Degradation: Expose a portion of the stock solution to UV light (e.g., in a UV chamber for 24 hours).[5]
- 3. Sample Analysis
- After the specified stress period, neutralize the acidic and basic solutions.
- Dilute all the stressed samples to a suitable concentration with the mobile phase.
- Inject the stressed samples into the HPLC system.
- Analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the intact Cefalexin. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

# **Workflow for Stability-Indicating Method Development**





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Caption: Workflow for developing a stability-indicating HPLC method.



## **Method Validation**

All developed HPLC methods for Cefalexin analysis should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. The calibration curve for Cefalexin has been shown to be linear over ranges such as 5-30 µg/mL and 0.05-80 µg/mL.[1][2]
- Accuracy: The closeness of the test results obtained by the method to the true value.
  Recovery studies should be performed, with high recoveries (e.g., above 99.8%) indicating good accuracy.
- Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should be less than 2%.[6]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

These application notes and protocols provide a solid foundation for the HPLC analysis of Cefalexin. It is recommended to perform system suitability tests before each analytical run to ensure the continued validity of the method.

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